molecular formula C11H16 B3048984 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene CAS No. 1892-05-3

2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

Cat. No.: B3048984
CAS No.: 1892-05-3
M. Wt: 148.24 g/mol
InChI Key: QGTBEURZGSLOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-1,3,3-trimethylcyclohex-1-ene is an organic compound with the molecular formula C11H16 It is a derivative of cyclohexene, characterized by the presence of an ethynyl group and three methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene typically involves the alkylation of 1,3,3-trimethylcyclohexene with an ethynylating agent. One common method is the reaction of 1,3,3-trimethylcyclohexene with ethynylmagnesium bromide in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the desired product, such as distillation or recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group or the cyclohexene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Ethynyl-1,3,3-trimethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    1,3,3-Trimethylcyclohexene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    2-Ethynylcyclohexene: Similar structure but without the additional methyl groups, leading to different steric and electronic properties.

Uniqueness: 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene is unique due to the presence of both the ethynyl group and the three methyl groups, which confer distinct reactivity and steric effects. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2-ethynyl-1,3,3-trimethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-5-10-9(2)7-6-8-11(10,3)4/h1H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTBEURZGSLOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535462
Record name 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-05-3
Record name 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The prerequisite 2-ethynyl-1,3,3-trimethyl-1-cyclohexene was synthesized according to standard procedures by addition of the Li-derivative of TMS-acetylene to 2,2,6-trimethylcyclohexanone, dehydration by treatment with Burgess-reagent (methoxy-carbonylsulfamoyl-triethylammonium hydroxide, inner salt), and finally desilyation with tetrabutylammonium fluoride. It has to be used immediately due to its instability.
[Compound]
Name
Li
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Reactant of Route 4
2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Reactant of Route 5
2-Ethynyl-1,3,3-trimethylcyclohex-1-ene
Reactant of Route 6
2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.